molecular formula C7H10OS B2925742 cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one CAS No. 118597-91-4

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one

Cat. No.: B2925742
CAS No.: 118597-91-4
M. Wt: 142.22
InChI Key: WGUHSXWRJNEGPK-OLQVQODUSA-N
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Description

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one: is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a cyclopentane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed:

Scientific Research Applications

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

    Hexahydro-1H-cyclopenta[c]thiophene: Similar structure but lacks the ketone functional group.

    Tetrahydrothiophene: A simpler thiophene derivative without the fused cyclopentane ring.

Uniqueness: cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one is unique due to its fused ring structure and the presence of a ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

(3aR,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUHSXWRJNEGPK-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CSC[C@@H]2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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